
1,3-Butanediol, 2-octyl-4,4,4-trifluoro-3-trifluoromethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Butanediol, 2-octyl-4,4,4-trifluoro-3-trifluoromethyl- is a fluorinated organic compound with the molecular formula C19H26F6O2. This compound is known for its unique chemical structure, which includes both fluorinated and hydrocarbon chains. It has applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 1,3-Butanediol, 2-octyl-4,4,4-trifluoro-3-trifluoromethyl- typically involves multi-step organic reactions. One common method includes the reaction of 1,3-butanediol with fluorinated reagents under controlled conditions. Industrial production often employs advanced techniques such as catalytic hydrogenation and fluorination to achieve high yields and purity .
Análisis De Reacciones Químicas
1,3-Butanediol, 2-octyl-4,4,4-trifluoro-3-trifluoromethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols.
Substitution: The fluorinated groups in the compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include various fluorinated alcohols, ketones, and carboxylic acids.
Aplicaciones Científicas De Investigación
1,3-Butanediol, 2-octyl-4,4,4-trifluoro-3-trifluoromethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mecanismo De Acción
The mechanism of action of 1,3-Butanediol, 2-octyl-4,4,4-trifluoro-3-trifluoromethyl- involves its interaction with molecular targets such as enzymes and receptors. The fluorinated groups in the compound enhance its binding affinity to these targets, leading to specific biochemical effects. The pathways involved often include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .
Comparación Con Compuestos Similares
1,3-Butanediol, 2-octyl-4,4,4-trifluoro-3-trifluoromethyl- can be compared with other similar compounds, such as:
1,3-Butanediol, 4,4,4-trifluoro-3-(trifluoromethyl): This compound has a similar fluorinated structure but lacks the octyl group, making it less hydrophobic.
4,4,4-Trifluoro-1-phenyl-3-(trifluoromethyl)-1,3-butanediol:
1,3-Butanediol, 1-(m-chlorophenyl)-4,4,4-trifluoro-3-trifluoromethyl: The presence of a chlorophenyl group in this compound provides different reactivity and biological activity compared to the octyl-substituted compound.
Propiedades
Número CAS |
34848-29-8 |
|---|---|
Fórmula molecular |
C19H26F6O2 |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-2-octyl-1-phenyl-3-(trifluoromethyl)butane-1,3-diol |
InChI |
InChI=1S/C19H26F6O2/c1-2-3-4-5-6-10-13-15(16(26)14-11-8-7-9-12-14)17(27,18(20,21)22)19(23,24)25/h7-9,11-12,15-16,26-27H,2-6,10,13H2,1H3 |
Clave InChI |
DQWOHLVEMFFEKW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C(C1=CC=CC=C1)O)C(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


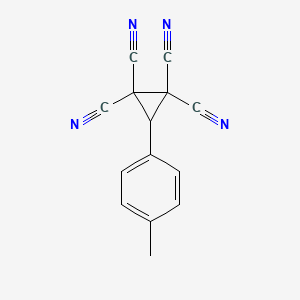
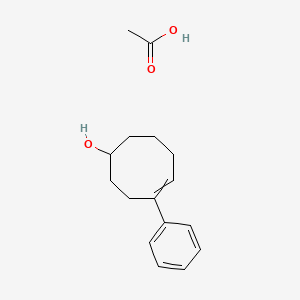
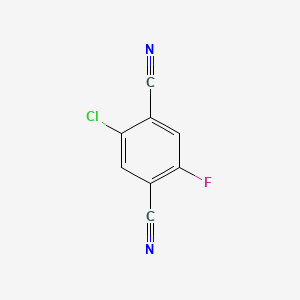
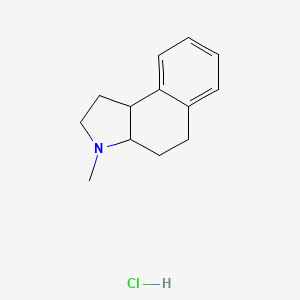
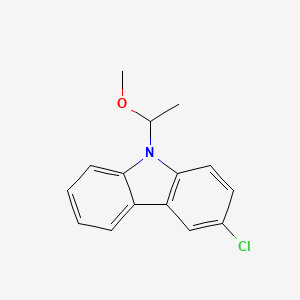
![1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14689212.png)
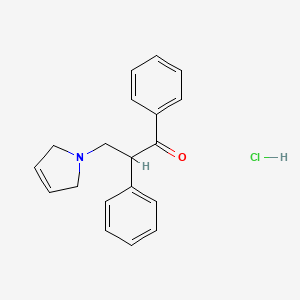
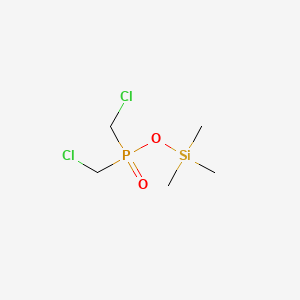
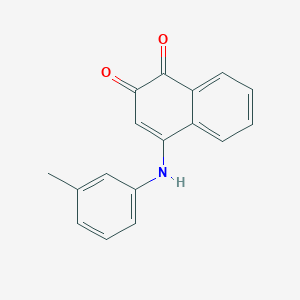
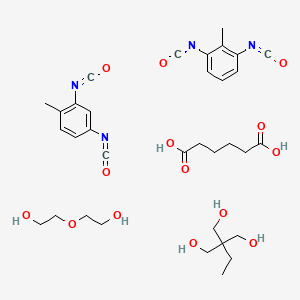
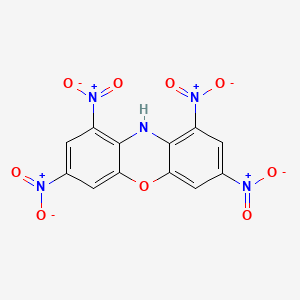


![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol](/img/structure/B14689254.png)
